4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Description
Historical Development of 1,2,4-Triazole-3-Thiol Derivatives in Medicinal Chemistry
The exploration of 1,2,4-triazole-3-thiol derivatives began in the mid-20th century, fueled by the discovery of their heterocyclic versatility. Early work focused on synthesizing analogues with simple alkyl or aryl substituents, revealing broad-spectrum antimicrobial properties. By the 1980s, researchers recognized the triazole-thiol scaffold’s capacity to mimic purine bases, enabling interactions with enzymatic targets such as dihydrofolate reductase and cytochrome P450. The 1990s saw systematic structure-activity relationship (SAR) studies, which correlated electron-withdrawing substituents at the 5-position with enhanced antifungal activity against Candida species.
A pivotal advancement occurred in the 2000s with the integration of computational docking models, which predicted triazole-thiol binding affinities to kinase domains. This period also marked the synthesis of hybrid molecules combining triazole-thiol cores with fluorinated or sulfonamide groups, yielding compounds with sub-micromolar inhibitory concentrations against methicillin-resistant Staphylococcus aureus (MRSA). Contemporary efforts prioritize structural diversification, as evidenced by the incorporation of benzyl and fluorophenyl groups to optimize pharmacokinetic properties.
Research Evolution of Fluorinated Triazole Compounds
Fluorination strategies in triazole chemistry gained prominence after the 1970s discovery that fluorine’s electronegativity enhances membrane permeability and metabolic stability. Initial fluorinated analogues, such as 5-fluoro-1,2,4-triazole-3-thiol, exhibited 30% greater bioavailability than non-fluorinated counterparts in rodent models. The introduction of para-fluorophenyl substituents in the early 2000s addressed earlier limitations in target selectivity, particularly in adenosine receptor modulation.
Recent advances leverage fluorine’s steric and electronic effects to fine-tune triazole-thiol reactivity. For example, the 4-fluorophenyl group in 4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol induces a dipole moment of 1.78 D, facilitating π-stacking interactions with tyrosine residues in bacterial efflux pumps. Comparative studies show fluorinated derivatives exhibit up to 12-fold higher binding affinity to Mycobacterium tuberculosis enoyl-ACP reductase compared to chlorine-substituted analogues.
Current Research Landscape and Scientific Relevance
Modern investigations prioritize three axes:
- Synthetic Methodologies : Microwave-assisted synthesis now reduces reaction times for this compound from 12 hours to 45 minutes, achieving yields exceeding 85%.
- Biological Screening : The compound demonstrates IC~50~ values of 8.2 µM against MCF-7 breast cancer cells and 11.4 µM against HepG2 hepatocellular carcinoma, surpassing first-generation triazole-thiols by 40–60%.
- Computational Modeling : Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 4.13 eV, suggesting redox-mediated mechanisms in its antiproliferative activity.
Ongoing clinical trials focus on derivatives targeting COVID-19 proteases, though this compound itself remains in preclinical development.
Theoretical Frameworks in Heterocyclic Medicinal Chemistry
The bioactivity of this compound arises from three theoretical principles:
- Electronic Effects : Fluorine’s -I effect increases the thiol group’s acidity (pKa ≈ 6.8), enhancing nucleophilic attack on cysteine residues in target enzymes.
- Hammett Substituent Constants : The 4-fluorophenyl group (σ~para~ = 0.06) balances electron withdrawal without destabilizing the triazole ring, contrasting with nitro groups (σ~para~ = 1.27) that reduce metabolic half-lives.
- Molecular Topology : The benzyl group’s van der Waals volume (98 ų) complements hydrophobic pockets in fungal lanosterol 14α-demethylase, as shown in CoMFA models.
These frameworks guide rational design, exemplified by QSAR models correlating substituent lipophilicity (logP) with antibacterial MIC values (R² = 0.89).
Properties
IUPAC Name |
4-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3S/c16-13-8-6-12(7-9-13)14-17-18-15(20)19(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHNHBVCPYHKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326907 | |
| Record name | 4-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
353287-91-9 | |
| Record name | 4-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl hydrazine with 4-fluorobenzaldehyde to form the corresponding hydrazone, which is then cyclized with thiocarbonyl compounds to yield the desired triazole-thiol compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding triazole-thiol derivatives.
Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole-thiol derivatives.
Substitution: Substituted benzyl or fluorophenyl derivatives.
Scientific Research Applications
4-Benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
The biological and physicochemical properties of triazole-3-thiol derivatives are highly dependent on substituents at the N4 and C5 positions. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Electrochemical Behavior: The benzyl-4-methylphenyl analog undergoes irreversible oxidation at +0.85 V (vs. Ag/AgCl) in basic media, forming disulfide dimers . The fluorophenyl substituent may shift oxidation potentials due to its electron-withdrawing nature.
- Lipophilicity : Fluorine increases logP values (e.g., 4-fluorophenyl derivative: logP ≈ 3.2) compared to hydrophilic pyridinyl analogs (logP ≈ 2.1) .
Biological Activity
4-Benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C15H12FN3S
- Molecular Weight: 285.34 g/mol
- CAS Number: 721415-98-1
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has demonstrated activity against various bacterial strains. A study highlighted that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus .
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12.5 µg/mL |
| This compound | S. aureus | 25 µg/mL |
Antioxidant Activity
The antioxidant capabilities of triazole compounds are notable. In vitro studies have employed DPPH and ABTS assays to quantify the antioxidant activity. The compound exhibited a significant IC50 value comparable to standard antioxidants like ascorbic acid .
Table 2: Antioxidant Activity Comparison
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 0.45 |
| Ascorbic Acid | 0.87 |
Anticonvulsant Activity
A study focused on the anticonvulsant properties of similar triazole derivatives found promising results. The compounds tested showed a marked increase in the latency period for convulsions and a reduction in convulsion duration when administered in models induced by corazole .
Table 3: Anticonvulsant Activity Results
| Compound | Latency Period Increase (%) | Duration Reduction (%) |
|---|---|---|
| Compound A (similar structure) | 57.1% | 33.4% |
| Compound B (similar structure) | 67.3% | 31.5% |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: Triazoles are known to inhibit enzymes involved in bacterial cell wall synthesis.
- Radical Scavenging: The thiol group contributes to its antioxidant properties by scavenging free radicals.
- Neuroprotective Effects: The compound may modulate neurotransmitter systems, contributing to its anticonvulsant effects.
Case Studies and Research Findings
Recent studies have emphasized the potential of triazole derivatives as therapeutic agents due to their multifaceted biological activities:
- A comprehensive analysis indicated that these compounds could serve as effective antibiotics and antioxidants while also providing neuroprotective benefits .
- In silico studies have further supported these findings by demonstrating favorable binding affinities to target proteins involved in bacterial resistance mechanisms .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclization of thiosemicarbazide intermediates. For example, hydrazinecarbothioamide derivatives can be cyclized under basic conditions (e.g., NaOH/ethanol) to form the triazole-thiol core. Alkylation or aryl substitution at the 4-position (benzyl group) and 5-position (fluorophenyl group) is achieved using alkyl/aryl halides under reflux conditions . Optimization involves adjusting solvent polarity (e.g., DMF for bulky substituents), temperature (80–100°C), and stoichiometric ratios (1:1.2 for thiol:alkylating agent).
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodology :
- Chromatography : Use TLC (silica gel, chloroform:methanol 9:1) to monitor reaction progress.
- Spectroscopy : Confirm structure via -NMR (e.g., benzyl protons at δ 4.8–5.2 ppm, fluorophenyl protons at δ 7.2–7.8 ppm) and -NMR (triazole carbons at 150–160 ppm) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (tolerance <0.4%).
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] peaks .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Antimicrobial Activity : Use agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs like ampicillin .
- Antifungal Testing : Broth microdilution against C. albicans.
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess IC values .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this triazole-thiol derivative?
- Methodology :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to optimize geometry, calculate HOMO-LUMO gaps (indicative of electron-rich thiol group reactivity), and map electrostatic potential surfaces (to identify nucleophilic/electrophilic sites) .
- Molecular Docking : AutoDock Vina to simulate binding affinities with target enzymes (e.g., fungal CYP51) using PDB structures .
Q. What strategies resolve contradictions in reported synthetic yields for S-alkylated derivatives?
- Analysis : Discrepancies often arise from steric hindrance (bulky benzyl/fluorophenyl groups) or competing N- vs. S-alkylation.
- Solutions :
- Use phase-transfer catalysts (e.g., TBAB) to enhance S-alkylation selectivity .
- Monitor reaction progress via -NMR to detect byproducts (e.g., N-alkylated isomers at δ 3.5–4.0 ppm).
- Optimize solvent (acetonitrile > ethanol for S-alkylation) and base (KCO > NaOH) .
Q. How does substituent variation (e.g., fluorophenyl vs. methoxyphenyl) affect bioactivity?
- Structure-Activity Relationship (SAR) Approach :
- Synthesize analogs with electron-withdrawing (e.g., -NO) or electron-donating (-OCH) groups at the 5-position.
- Compare logP values (HPLC) to correlate lipophilicity with antimicrobial potency .
- Use QSAR models (e.g., CoMFA) to predict activity cliffs .
Q. What advanced spectroscopic techniques characterize intermolecular interactions in solid-state forms?
- Methodology :
- Single-Crystal X-Ray Diffraction : Resolve crystal packing (e.g., π-π stacking between fluorophenyl groups, hydrogen bonding via thiol S-H⋯N interactions) .
- FT-IR Spectroscopy : Identify S-H stretching (2550–2650 cm) and triazole ring vibrations (1500–1600 cm) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for triazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
